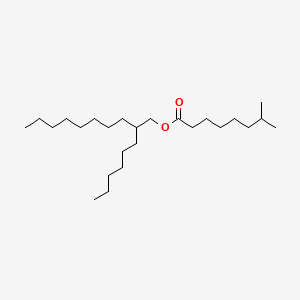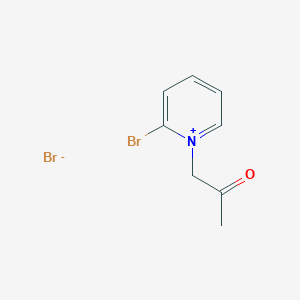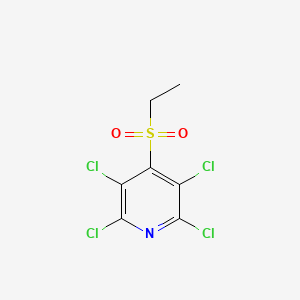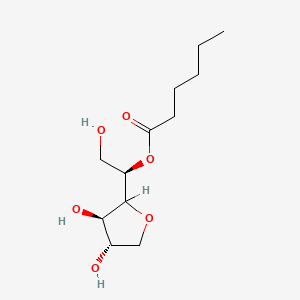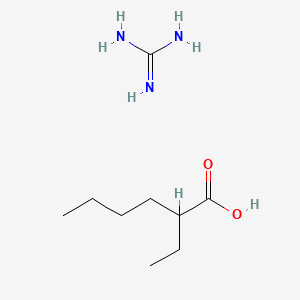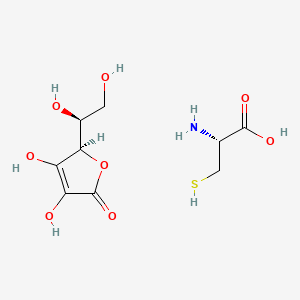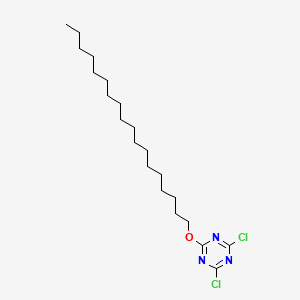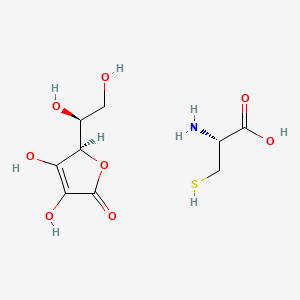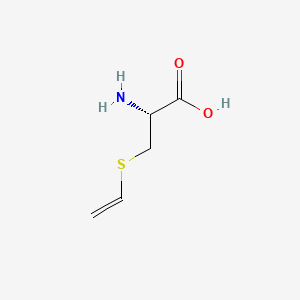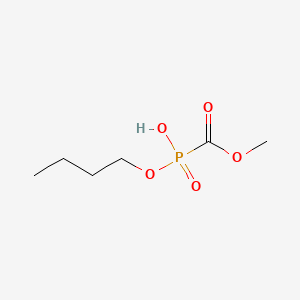
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is a complex organic compound that features a phosphinecarboxylic acid moiety with a butoxyhydroxy group, a methyl ester, and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of phosphinecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. This is followed by the introduction of the butoxyhydroxy group through a substitution reaction. The final step involves the oxidation of the phosphine group to form the oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form higher oxidation states.
Reduction: The oxide group can be reduced back to the phosphine state under specific conditions.
Substitution: The butoxyhydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, ethoxyhydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, sulfide
Uniqueness
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
72304-93-9 |
|---|---|
Molecular Formula |
C6H13O5P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
butoxy(methoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C6H13O5P/c1-3-4-5-11-12(8,9)6(7)10-2/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
LDJCFVZYDHCLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



